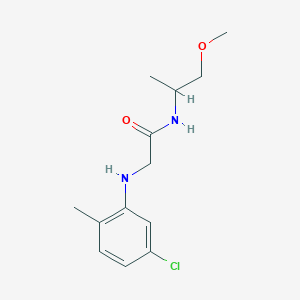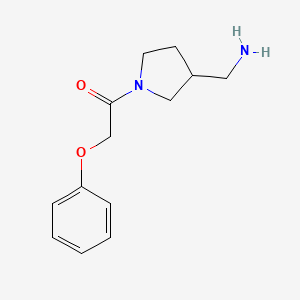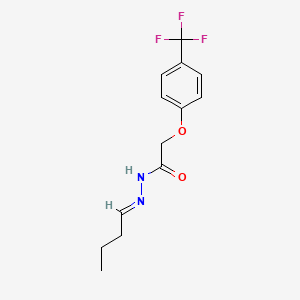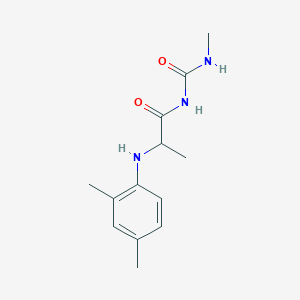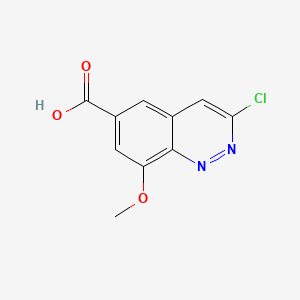
4-(Tert-pentylcarbamoyl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-pentylcarbamoyl)benzoic acid is an organic compound with the molecular formula C13H17NO3 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a tert-pentylcarbamoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tert-pentylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with tert-pentyl isocyanate. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and a catalyst, such as triethylamine. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
4-(Tert-pentylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzoic acid derivatives with modified functional groups.
Reduction: Amino derivatives of the original compound.
Substitution: Substituted aromatic compounds with various functional groups.
科学的研究の応用
4-(Tert-pentylcarbamoyl)benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 4-(Tert-pentylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting cellular processes.
類似化合物との比較
Similar Compounds
- 4-(Tert-butylcarbamoyl)benzoic acid
- 4-(Tert-amylcarbamoyl)benzoic acid
- 4-(Tert-hexylcarbamoyl)benzoic acid
Uniqueness
4-(Tert-pentylcarbamoyl)benzoic acid is unique due to its specific tert-pentylcarbamoyl group, which imparts distinct chemical and physical properties. This uniqueness can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.
特性
分子式 |
C13H17NO3 |
|---|---|
分子量 |
235.28 g/mol |
IUPAC名 |
4-(2-methylbutan-2-ylcarbamoyl)benzoic acid |
InChI |
InChI=1S/C13H17NO3/c1-4-13(2,3)14-11(15)9-5-7-10(8-6-9)12(16)17/h5-8H,4H2,1-3H3,(H,14,15)(H,16,17) |
InChIキー |
XULIAHZPSFGBDG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)(C)NC(=O)C1=CC=C(C=C1)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


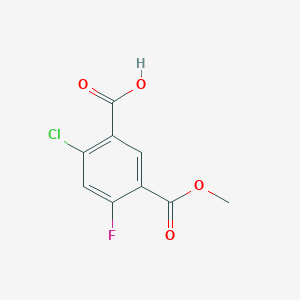
![bis(1-adamantyl)-[2-(13-azapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3(8),9,16,18(23)-hexaen-13-yl)phenyl]phosphane](/img/structure/B14896750.png)
